



SATB2 Antibody Validation for Western Blot: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the validation of SATB2 antibodies for use in Western Blot analysis. Special AT-rich sequence-binding protein 2 (SATB2) is a crucial nuclear matrix-associated transcription factor involved in chromatin remodeling and gene expression.[1][2] It plays a significant role in craniofacial and skeletal development, neurogenesis, and has been implicated in tumorigenesis.[3] Accurate and reliable detection of SATB2 protein levels by Western Blot is critical for research in these areas.

Antibody Performance Summary

The following tables summarize the performance of commercially available SATB2 antibodies that have been validated for Western Blotting. This data is compiled from various manufacturer datasheets and publications to aid in antibody selection.

Table 1: Recommended Antibody Dilutions for Western Blot



Antibody/Ve ndor	Catalog Number	Clonality	Host	Recommen ded Dilution	Reference(s
Proteintech	67958-1-lg	Monoclonal	Rabbit	1:2000 - 1:10000	[4]
Abcam	ab92446	Monoclonal	Rabbit	1:1000	
Novus Biologicals	NBP2-75657	Monoclonal	Rabbit	1:500 - 1:1000	
Cell Signaling Technology	38192	Monoclonal	Rabbit	Not Specified	[5]
Active Motif	61575	Polyclonal	Rabbit	1:500 - 1:2000	[6]

Table 2: Validation Data for SATB2 Antibodies

Antibody/Ve ndor	Catalog Number	Positive Controls	Negative Controls/Va lidation	Observed Band Size	Reference(s
Proteintech	67958-1-lg	Fetal human brain, SW480 cells, HepG2 cells	sh-SATB2 transfected HEK-293 cells	~100 kDa	[4]
Abcam	ab92446	Wild-type HAP1 cells	SATB2 knockout HAP1 cells	~100 kDa	
Novus Biologicals	NBP2-75657	K562 cell lysate	Not Specified	Not Specified	
Cell Signaling Technology	38192	DLD-1 cells	THP-1, SH- SY5Y cells	~100 kDa	[5]
Active Motif	61575	Saos-2 nuclear extract	Not Specified	~90 kDa	[6]



Experimental Protocols

A detailed protocol for Western Blot analysis of SATB2 is provided below. This protocol is a synthesis of best practices from multiple sources.

A. Sample Preparation (Cell Lysates)

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - For nuclear SATB2, consider using a nuclear extraction protocol.
- · Protein Quantification:
 - o Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

B. SDS-PAGE

- · Sample Preparation:
 - Mix 20-30 μg of protein with 4X Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.
- Gel Electrophoresis:
 - Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
 - Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

C. Protein Transfer

Transfer Setup:



- Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Transfer Conditions:
 - For wet transfer, transfer at 100V for 1-2 hours at 4°C.
 - Confirm successful transfer by staining the membrane with Ponceau S.

D. Immunoblotting

- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- · Primary Antibody Incubation:
 - Dilute the primary SATB2 antibody in the blocking buffer at the recommended concentration (see Table 1).
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG H&L HRP) diluted in blocking buffer for 1 hour at room temperature.
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.

E. Detection



- Chemiluminescence Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- · Imaging:
 - Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Visualizations SATB2 Western Blot Workflow



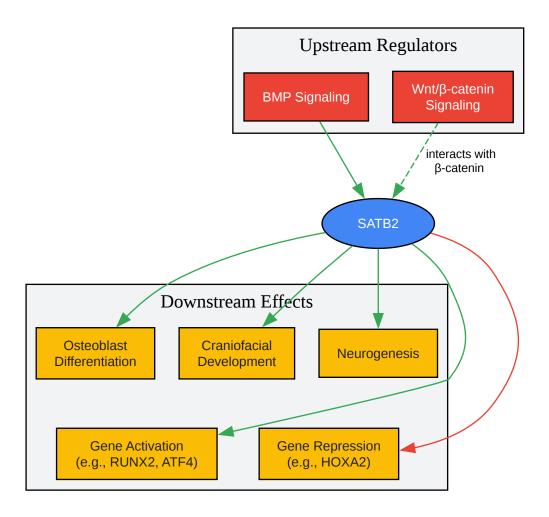
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Caption: A flowchart illustrating the key steps of the Western Blot protocol for SATB2 detection.

SATB2 Signaling and Function

SATB2 functions as a "scaffolding" protein, recruiting other DNA-binding proteins and chromatin remodeling enzymes to regulate gene expression.[3] It plays a pivotal role in several developmental signaling pathways.





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Caption: A diagram showing upstream regulators and downstream functions of the SATB2 protein.

Troubleshooting Common Western Blot Issues

For general Western Blot troubleshooting, such as issues with high background, weak or no signal, or non-specific bands, refer to comprehensive guides on the topic.[7][8][9] Key considerations for SATB2 specifically include:

- Confirm Nuclear Localization: Since SATB2 is a nuclear protein, ensure your lysis protocol
 efficiently extracts nuclear proteins.
- Antibody Specificity: Use knockout/knockdown validated antibodies where possible to confirm specificity against SATB2 and not its homolog SATB1.[5]



Positive and Negative Controls: Always include appropriate positive (e.g., fetal brain, osteosarcoma cell lines like Saos-2) and negative (e.g., cells with low or no SATB2 expression, knockdown lysates) controls.[4][6]

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- To cite this document: BenchChem. [SATB2 Antibody Validation for Western Blot: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1655726#satb2-antibody-validation-for-western-blot]

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